An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-4-chlorobenzothiazole
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-4-chlorobenzothiazole
Abstract
2-Bromo-4-chlorobenzothiazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its distinct structural arrangement, featuring a benzothiazole core functionalized with two different halogens at strategic positions, offers a platform for selective and diverse chemical transformations. The bromine atom at the C2 position, activated by the adjacent thiazole nitrogen, serves as a primary site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The chlorine atom at the C4 position on the benzene ring provides a secondary site for further functionalization. This guide provides a comprehensive analysis of the core chemical properties, synthesis, and reactivity of 2-Bromo-4-chlorobenzothiazole, presenting its utility as a versatile intermediate for the development of novel therapeutic agents and advanced materials.
Core Compound Analysis: Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis, ensuring proper handling, storage, and reaction setup. 2-Bromo-4-chlorobenzothiazole is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 3622-40-0 | [1][2][3] |
| Molecular Formula | C₇H₃BrClNS | [3] |
| Molecular Weight | 248.53 g/mol | [3] |
| Appearance | Brown Oil / Solid | [1] |
| EINECS Number | 222-822-0 | [2] |
The molecule's reactivity is dictated by its electronic structure. The electron-withdrawing nature of the thiazole ring, particularly the imine nitrogen, significantly activates the C2 position for chemical reactions. This makes the C2-bromo substituent the primary focal point for synthetic transformations.
Synthesis of 2-Bromo-4-chlorobenzothiazole
The most common laboratory-scale synthesis of 2-Bromo-4-chlorobenzothiazole involves a Sandmeyer-type reaction starting from the readily available 2-amino-4-chlorobenzothiazole. This diazotization-bromination sequence provides a reliable route to the target compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction[1]
Objective: To synthesize 2-Bromo-4-chlorobenzothiazole from 2-amino-4-chlorobenzothiazole.
Materials:
-
2-amino-4-chlorobenzothiazole (1.0 eq)
-
Copper(I) bromide (CuBr) (1.2 eq)
-
tert-Butyl nitrite (tBuONO) (1.5 eq)
-
Acetonitrile (solvent)
-
1N Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Saturated brine solution
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography)
-
n-Hexane/Ethyl acetate mixture (eluent)
Procedure:
-
To a stirred suspension of CuBr (1.2 eq) in acetonitrile, add tert-butyl nitrite (1.5 eq).
-
Heat the mixture to 60 °C and stir for 10 minutes.
-
Add 2-amino-4-chlorobenzothiazole (1.0 eq) portion-wise to the reaction mixture.
-
Maintain the reaction at 60 °C for 1 hour, monitoring completion by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 1N hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Dissolve the precipitate in ethyl acetate and wash the organic layer sequentially with 1N hydrochloric acid and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 7:1 v/v) to yield 2-Bromo-4-chlorobenzothiazole.[1]
Caption: Synthetic workflow for 2-Bromo-4-chlorobenzothiazole.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-4-chlorobenzothiazole lies in the differential reactivity of its two halogen substituents, enabling sequential and site-selective modifications.
High Reactivity at the C2-Position
The C2-bromo group is highly susceptible to displacement due to the electronic activation provided by the thiazole ring. This facilitates two major classes of reactions: Nucleophilic Aromatic Substitution (S_N_Ar) and Palladium-Catalyzed Cross-Coupling.
The electron-deficient nature of the C2 carbon allows for the attack of various nucleophiles, displacing the bromide ion. This is a cornerstone transformation for introducing diverse functional groups. The general mechanism involves the addition of a nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the bromide leaving group.
Caption: General mechanism for S_N_Ar at the C2 position.
Experimental Protocol: General S_N_Ar with an Amine Nucleophile
Objective: To synthesize a 2-amino-4-chlorobenzothiazole derivative.
Materials:
-
2-Bromo-4-chlorobenzothiazole (1.0 eq)
-
Amine nucleophile (e.g., morpholine) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)
-
Solvent (e.g., DMF or Dioxane)
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-4-chlorobenzothiazole (1.0 eq) in the chosen solvent.
-
Add the amine nucleophile (1.2 eq) and the base (2.0 eq).
-
Heat the reaction mixture (typically 80-120 °C) and stir for 2-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product via recrystallization or silica gel chromatography.
Causality: The base is essential to deprotonate the amine nucleophile (if it's a primary or secondary amine) or to scavenge the HBr byproduct, driving the reaction to completion. The choice of solvent and temperature depends on the nucleophilicity of the amine and the desired reaction rate.
The C2-bromo bond is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for forming new carbon-carbon bonds.[4][5] This reaction is instrumental in synthesizing 2-arylbenzothiazoles, a scaffold found in numerous biologically active molecules.[4][5]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups couple, forming the final product and regenerating the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling[4][6]
Objective: To synthesize a 2-aryl-4-chlorobenzothiazole.
Materials:
-
2-Bromo-4-chlorobenzothiazole (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene, or DMF)
Procedure:
-
Combine 2-Bromo-4-chlorobenzothiazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq) in a reaction vessel.
-
Add the solvent system.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Trustworthiness: This protocol is self-validating. The inert atmosphere is critical for catalyst longevity. Incomplete reactions often point to catalyst deactivation or insufficient base/boronic acid. The distinct polarity change from starting material to the biaryl product makes chromatographic purification straightforward.
Reactivity at the C4-Position
The C4-chloro group on the benzene ring is significantly less reactive towards nucleophilic substitution than the C2-bromo group. However, it can participate in cross-coupling reactions, typically under more forcing conditions or with different catalyst/ligand systems. This differential reactivity is a powerful tool, allowing for selective functionalization first at C2, followed by a subsequent reaction at C4 to build molecular complexity.
Applications in Drug Discovery
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] 2-Bromo-4-chlorobenzothiazole is a key starting point for generating libraries of novel benzothiazole derivatives for high-throughput screening.
The general workflow involves:
-
Derivatization: Using the S_N_Ar and cross-coupling reactions described above to create a diverse library of 2-substituted-4-chlorobenzothiazoles.
-
Screening: Testing this library against biological targets (e.g., enzymes, receptors).
-
Hit Identification: Identifying compounds with promising activity.
-
Lead Optimization: Further modifying the "hit" compounds (including potential reaction at the C4 position) to improve potency, selectivity, and pharmacokinetic properties.
Caption: Drug discovery workflow using the title compound.
Conclusion
2-Bromo-4-chlorobenzothiazole is a high-value synthetic intermediate whose chemical behavior is dominated by the activated C2-bromo position. Its facile participation in nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for organic and medicinal chemists. The ability to selectively functionalize the C2 position while retaining the C4-chloro group for potential downstream modifications allows for the construction of complex and diverse molecular architectures, paving the way for the discovery of new drugs and materials.
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- Tantawy, A. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
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Perepichka, I. F., et al. (2021). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][4][9]thiadiazole) 1 with morpholine. ResearchGate.
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- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
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